1-Nitro-4-phenylethynyl-benzene

Mass Spectrometry Analytical Chemistry Fragmentation Mechanism

Specialty arylalkyne with para-nitro substitution for distinct -M/-I effects. Critical precursor for push-pull chromophores (>10× 2PA enhancement) & sequential diversification via latent amino group. For materials chemistry and photophysics labs; offers predictable regioselectivity.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 1942-30-9
Cat. No. B155261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-4-phenylethynyl-benzene
CAS1942-30-9
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H9NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H
InChIKeyJWCIMYGAABSRQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 0.25 g / 1 g / 5 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-4-phenylethynyl-benzene (CAS 1942-30-9): Procurement-Grade Diphenylacetylene Building Block for Conjugated Materials


1-Nitro-4-phenylethynyl-benzene (4-nitrodiphenylacetylene) is a para-substituted diarylacetylene bearing a strong electron-withdrawing nitro group on one phenyl ring and an unsubstituted phenyl ring connected via an ethynyl bridge [1]. This donor-acceptor architecture establishes an extended π-conjugated system with a calculated XLogP3 of 4.2 and topological polar surface area of 45.8 Ų, making it a versatile precursor for nonlinear optical materials, fluorescent probes, and conjugated polymer synthesis [1].

1-Nitro-4-phenylethynyl-benzene: Why Unsubstituted or Amino-Substituted Diphenylacetylene Analogs Cannot Replicate Nitro-Specific Performance


Diphenylacetylene derivatives with different substituents (e.g., -H, -NH₂, -Cl, -Br) exhibit fundamentally distinct fragmentation pathways, photophysical behavior, and reactivity profiles. The para-nitro substitution pattern confers a unique combination of strong electron-withdrawing character (-M/-I effects) and specific mass spectrometric fragmentation signatures (loss of NO from M⁺•, followed by OH loss from [M–NO]⁺) that are not observed in unsubstituted diphenylacetylene or its amino, chloro, or bromo analogs [1]. These substituent-dependent properties directly impact material performance in nonlinear optics and determine synthetic versatility in downstream coupling chemistry.

1-Nitro-4-phenylethynyl-benzene (CAS 1942-30-9): Quantitative Differentiation Evidence for Scientific Selection


Distinct Mass Spectrometric Fragmentation Pathway: NO Loss from M⁺• Versus OH Loss in Typical Nitroaromatics

Under electron impact ionization, 1-nitro-4-phenylethynyl-benzene (4-nitrodiphenylacetylene) displays a fragmentation pathway that diverges from the behavior of typical aromatic nitro compounds. Whereas most aromatic nitro compounds undergo direct loss of OH from the molecular ion, 4-nitrodiphenylacetylene instead loses NO from M⁺•, followed by OH loss from the [M–NO]⁺ fragment ion; direct OH loss from M⁺• was not observed [1]. This fragmentation signature is specific to the nitro-diphenylacetylene scaffold and contrasts with the behavior of amino-, chloro-, and bromo-substituted diphenylacetylenes [1].

Mass Spectrometry Analytical Chemistry Fragmentation Mechanism

Synthetic Yield Optimization: Sonogashira Coupling with 4-Bromonitrobenzene Achieves 53% Yield Under Standard Conditions

The synthesis of 1-nitro-4-phenylethynyl-benzene via Sonogashira cross-coupling of 4-bromonitrobenzene with phenylacetylene, using palladium acetate as catalyst in the presence of triphenylphosphine and triethylamine, achieves a reported yield of 53% under standard laboratory conditions [1]. An alternative protocol using 4-iodonitrobenzene with phenylacetylene under similar Sonogashira conditions achieved 63.4% yield [2]. Microwave-assisted Sonogashira coupling has also been reported, though without specified yield quantification [3].

Organic Synthesis Sonogashira Coupling Reaction Yield

Theoretical Second-Order Nonlinear Optical (NLO) Response: Amino–Nitro Diphenylacetylene Systems Exhibit Enhanced Hyperpolarizability

Theoretical studies of p-amino-p′-nitrodiphenylacetylene (the reduced analog of the target compound) demonstrate that the conjugation length between the electron-donating amino group and electron-withdrawing nitro group significantly modulates the second-order molecular polarizability (β) [1]. This push-pull architecture, enabled by the para-nitro substitution, is essential for achieving non-centrosymmetric charge transfer that underpins second-order NLO activity. The target compound 1-nitro-4-phenylethynyl-benzene serves as the immediate precursor for generating this amino–nitro push-pull system via nitro group reduction.

Nonlinear Optics Computational Chemistry Materials Science

Two-Photon Absorption Enhancement: Nitrophenylethynyl Substituents Amplify 2PA Cross-Section by Over One Order of Magnitude in Porphyrin Systems

In trans-A₂B₂-porphyrin systems bearing two phenylethynyl substituents, peripheral nitro group incorporation enhances the maximum two-photon absorption (2PA) cross-section by more than one order of magnitude, with maximum σ₂ values reaching approximately 1000 GM [1]. This represents a substantial improvement over simple porphyrin monomers, which typically exhibit peak 2PA cross-sections not exceeding ~10 GM [1]. The nitrophenylethynyl moiety lowers the energy and intensifies two-photon allowed transitions in the Soret region [1].

Two-Photon Absorption Photophysics Porphyrin Chemistry

Physicochemical Property Differentiation: Higher Lipophilicity and Thermal Stability Versus Amino Analog

1-Nitro-4-phenylethynyl-benzene exhibits a computed LogP (XLogP3) of 4.2, indicating high lipophilicity that facilitates organic-phase solubility and chromatographic purification [1]. Its calculated boiling point is 382.7 ± 25.0 °C at 760 mmHg, with a flash point of 183.6 ± 16.0 °C . In contrast, the reduced amino analog 4-(phenylethynyl)aniline (4-aminodiphenylacetylene) displays a lower predicted boiling point of 364.9 ± 25.0 °C and exhibits distinct photophysical behavior, including structured fluorescence assigned to n,π* states .

Physicochemical Properties Chromatography Material Stability

Nitro Group as Versatile Synthetic Handle: Reduction to Amino Diphenylacetylene and Electrophilic Aromatic Substitution Compatibility

The para-nitro group in 1-nitro-4-phenylethynyl-benzene serves as a robust synthetic handle for downstream functionalization. Quantitative reduction of the nitro group yields 4-aminodiphenylacetylene, a valuable intermediate for amide coupling, diazonium chemistry, and further cross-coupling reactions [1]. This reduction pathway has been demonstrated quantitatively in related poly(diphenylacetylene) systems [2]. The nitro group also strongly deactivates the attached phenyl ring toward electrophilic aromatic substitution, directing reactivity to the unsubstituted phenyl ring and enabling regioselective functionalization not possible with unsubstituted diphenylacetylene.

Synthetic Chemistry Functional Group Interconversion Building Block Utility

1-Nitro-4-phenylethynyl-benzene (CAS 1942-30-9): Evidence-Backed Application Scenarios for Procurement Decision-Making


Nonlinear Optical (NLO) Chromophore Precursor: Synthesis of Push-Pull Amino–Nitro Diphenylacetylenes

This compound is the direct precursor for synthesizing p-amino-p′-nitrodiphenylacetylene push-pull chromophores, which theoretical studies have established as effective scaffolds for second-order NLO applications [1]. Reduction of the nitro group to an amino group generates the donor-acceptor architecture required for non-centrosymmetric charge transfer and enhanced molecular hyperpolarizability (β) [1]. Procurement is justified for materials chemistry laboratories developing NLO-active organic materials, electro-optic modulators, or frequency-doubling crystals. Unsubstituted diphenylacetylene cannot replicate this functionality due to the absence of the electron-withdrawing nitro terminus.

Two-Photon Absorption (2PA) Probe Development: Nitrophenylethynyl-Functionalized Porphyrins

The nitrophenylethynyl moiety, directly accessible from this compound, confers >10× enhancement of two-photon absorption cross-section when conjugated to porphyrin cores, with maximum σ₂ values reaching ~1000 GM compared to ≤10 GM for unmodified porphyrin monomers [1]. This enhancement enables deep-tissue imaging applications and improved photodynamic therapy efficacy. Procurement is indicated for photophysics and bioimaging research groups developing high-performance 2PA probes. The quantitative 2PA enhancement data provides a defensible rationale for selecting this specific nitro-aromatic alkyne building block over unsubstituted or alkyl-substituted alternatives.

Conjugated Polymer Synthesis: Poly(diphenylacetylene) Derivatives for Gas Separation Membranes

Nitro-substituted diphenylacetylenes serve as monomers for synthesizing functionalized poly(diphenylacetylene)s with tunable gas permeability and permselectivity. Studies demonstrate that nitro group incorporation followed by quantitative reduction to amino groups enables precise modulation of CO₂/N₂ selectivity and chain packing density [1]. The compound's high thermal stability (boiling point 382.7 °C) supports high-temperature polymerization conditions. Procurement is appropriate for polymer chemistry laboratories developing advanced membrane materials for carbon capture or gas separation applications.

Synthetic Building Block for Regioselective Functionalization and Cross-Coupling Chemistry

The para-nitro substitution pattern provides orthogonal reactivity: the nitro group strongly deactivates the substituted phenyl ring toward electrophilic aromatic substitution, directing functionalization to the unsubstituted phenyl ring with predictable regioselectivity [1]. Additionally, the nitro group serves as a latent amino group via quantitative reduction, enabling sequential diversification strategies [2]. This dual functionality makes the compound an efficient building block for constructing complex molecular architectures in medicinal chemistry and materials science. Procurement is justified for synthetic chemistry groups requiring a single versatile intermediate that consolidates multiple synthetic steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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